molecular formula C26H29N5O5 B10994710 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B10994710
M. Wt: 491.5 g/mol
InChI Key: OBZHOVFPGWKSPD-UHFFFAOYSA-N
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Description

3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.

    Synthesis of the piperazine derivative: The benzodioxole moiety is then reacted with piperazine to form the intermediate.

    Formation of the pyridazinoindole core: This involves the cyclization of the intermediate with appropriate reagents to form the pyridazinoindole structure.

    Final coupling: The final step involves coupling the pyridazinoindole core with the piperazine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyridazinoindole core.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives:

Biology

    Biological assays: The compound can be used in biological assays to study its effects on various biological systems.

Medicine

    Drug development: Due to its unique structure, the compound may have potential as a lead compound in drug development for various diseases.

Industry

    Material science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
  • 2-(4-benzodioxol-5-ylmethyl-piperazin-1-ylmethyl)-6,7-dimethoxy-9-methyl-2,9-dihydro-2,3,9-triaza-fluoren-1-one

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential applications in various fields. Its structure allows for multiple types of chemical reactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C26H29N5O5

Molecular Weight

491.5 g/mol

IUPAC Name

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C26H29N5O5/c1-28-20-12-23(34-3)22(33-2)11-18(20)19-13-27-31(26(32)25(19)28)15-30-8-6-29(7-9-30)14-17-4-5-21-24(10-17)36-16-35-21/h4-5,10-13H,6-9,14-16H2,1-3H3

InChI Key

OBZHOVFPGWKSPD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6)OC)OC

Origin of Product

United States

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